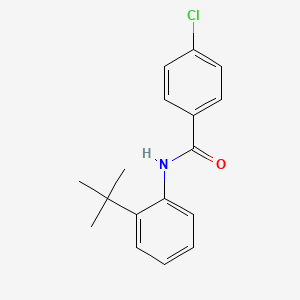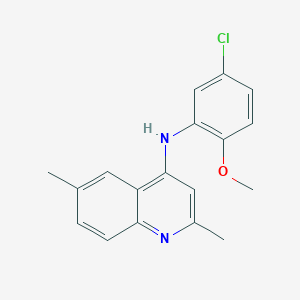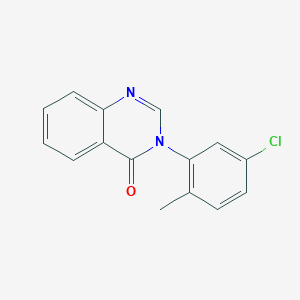
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone, also known as CMQ, is a heterocyclic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-tumor effects. In
作用机制
The mechanism of action of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone involves the inhibition of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation and proliferation. This leads to cell cycle arrest and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and anti-tumor effects, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have antioxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its wide range of biological activities, which makes it suitable for studying various disease states and pathways. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone. One area of interest is the development of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone derivatives with improved solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanisms of action of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone and its derivatives in various disease states. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone as a therapeutic agent in humans.
Conclusion:
In conclusion, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone, or 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone, is a heterocyclic compound with potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-tumor effects, as well as its antioxidant and neuroprotective properties, make it a promising candidate for further research and development. While there are some limitations to using 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone in lab experiments, its wide range of biological activities and low toxicity make it a valuable tool for studying various disease states and pathways. Future research on 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone and its derivatives will likely lead to the development of novel therapeutic agents for the treatment of various diseases.
合成方法
The synthesis of 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone involves the reaction of 5-chloro-2-methylaniline with anthranilic acid in the presence of a catalyst. The resulting product is then treated with phosphorus oxychloride to yield 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone. This method has been optimized to improve the yield and purity of the compound, making it suitable for further research and development.
科学研究应用
3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, 3-(5-chloro-2-methylphenyl)-4(3H)-quinazolinone has been shown to have anti-cancer and anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
属性
IUPAC Name |
3-(5-chloro-2-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-10-6-7-11(16)8-14(10)18-9-17-13-5-3-2-4-12(13)15(18)19/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNYIINAEVHHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C=NC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chloro-2-methylphenyl)quinazolin-4-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

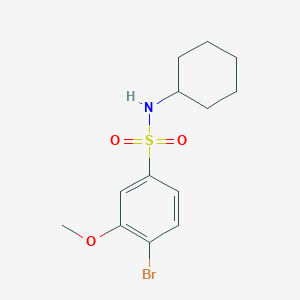

![1-[(2,5-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B5770241.png)
![N-(2-methylphenyl)-3-[4-(1-pyrrolidinylsulfonyl)phenyl]propanamide](/img/structure/B5770244.png)
![1-[(4'-methoxy-4-biphenylyl)sulfonyl]pyrrolidine](/img/structure/B5770247.png)
![3-[(3-chloro-4-fluorophenyl)amino]-4,4-dimethyl-2-cyclohexen-1-one](/img/structure/B5770254.png)
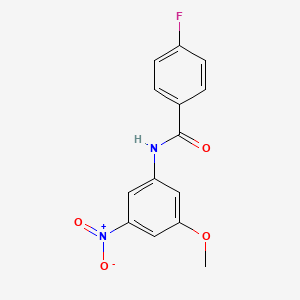

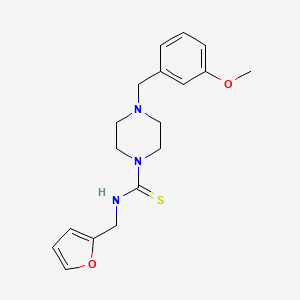
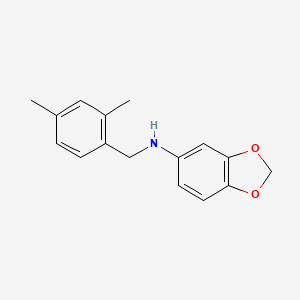
![N'-[(2-chlorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5770315.png)
![2-(ethylthio)-3-(2-methyl-2-propen-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5770323.png)
